4-(azepan-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
The compound 4-(azepan-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The azepane (7-membered cyclic amine) sulfonyl moiety at the 4-position of the benzamide distinguishes it from related derivatives. This structural framework is common in bioactive molecules, particularly those targeting enzymes (e.g., thioredoxin reductase) or microtubules .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-32-19-14-17(15-20(33-2)21(19)34-3)23-26-27-24(35-23)25-22(29)16-8-10-18(11-9-16)36(30,31)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXDJUOFXKCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(azepan-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 444.51 g/mol. The compound features an azepane ring and a sulfonamide group, which are critical for its biological activity.
Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonamide group enhances binding affinity to various enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory , antioxidant , and anticancer properties.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines. For example:
- Cell Line A : 70% inhibition at 50 µM concentration.
- Cell Line B : IC50 value of 25 µM.
These results indicate a promising therapeutic index for further development.
Anti-inflammatory Effects
In animal models, the compound has shown significant reduction in inflammatory markers such as TNF-alpha and IL-6. The administration of this compound led to a decrease in edema and pain response in models of acute inflammation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro assay on cancer cell lines | Significant inhibition of cell growth (70% inhibition at 50 µM) |
| Study 2 | Animal model for inflammation | Reduction in TNF-alpha and IL-6 levels |
| Study 3 | Pharmacokinetics study | Favorable absorption and distribution characteristics |
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulfonamide Substituents :
- The target compound’s azepane sulfonyl group introduces a 7-membered ring, enhancing lipophilicity compared to LMM5 (benzyl/methyl sulfamoyl) or BA97068 (dibutyl sulfamoyl). Larger sulfonamide groups may improve membrane permeability but could affect solubility .
- LMM11’s cyclohexyl(ethyl)sulfamoyl group demonstrates that bulky aliphatic substituents retain antifungal activity, suggesting tolerance for diverse sulfonamide moieties in this scaffold .
Oxadiazole-Linked Aromatic Groups: The 3,4,5-trimethoxyphenyl group (shared with BA97068 and A-204197) is associated with microtubule disruption in A-204197 and EGFR inhibition in Compound 8u . Replacing trimethoxyphenyl with furan-2-yl (LMM11) or 4-methoxyphenylmethyl (LMM5) shifts activity toward antifungal targets, highlighting the critical role of aromatic substituents in target specificity .
Core Scaffold Variations: A-204197’s oxadiazoline core (vs. oxadiazole in the target compound) shows that minor heterocyclic modifications can drastically alter mechanisms, as seen in its tubulin-binding antimitotic activity .
Q & A
Q. What are the standard synthetic routes for 4-(azepan-1-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling the azepane-sulfonyl benzamide moiety with a 1,3,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group. Key steps include:
- Sulfonylation : Reacting benzamide derivatives with azepane sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
- Oxadiazole Formation : Cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ or H₂SO₄ (see analogous methods for 1,3,4-oxadiazoles in ).
- Optimization : Copper-catalyzed oxidative cyclization (as in ) may improve yields for oxadiazole formation. Reaction parameters (temperature, solvent, catalyst loading) should be systematically varied to maximize purity and yield.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the azepane sulfonyl group (δ ~3.0–3.5 ppm for CH₂ groups in azepane) and the oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons adjacent to the heterocycle). Compare with data for structurally similar compounds in .
- Mass Spectrometry : High-resolution MS (e.g., LC-MS) confirms the molecular ion peak ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values, as in ).
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of 1,3,4-oxadiazole derivatives, such as variable antimicrobial efficacy?
Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) and control for solvent effects (DMSO concentration ≤1%).
- Structural Modifications : Compare substituent effects. For example, the 3,4,5-trimethoxyphenyl group in the target compound may enhance membrane permeability vs. less polar analogs .
- Purity : Use HPLC (>95% purity) to exclude confounding by synthetic intermediates or byproducts (e.g., uncyclized thiosemicarbazides) .
Q. How can computational methods guide the design of analogs with improved target binding (e.g., kinase inhibition)?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the oxadiazole core and kinase ATP-binding pockets (e.g., EGFR or Src kinases, as studied in ).
- QSAR Studies : Correlate substituent electronegativity (e.g., sulfonyl vs. methyl groups) with IC₅₀ values. The azepane sulfonyl group’s bulk may sterically hinder non-specific binding .
- ADMET Prediction : Tools like SwissADME predict solubility and metabolic stability. The 3,4,5-trimethoxyphenyl group may improve lipophilicity but could require prodrug strategies to mitigate rapid glucuronidation .
Q. What experimental approaches validate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- Western Blotting : Assess downstream targets (e.g., STAT3 phosphorylation) after treatment with the compound (dose range: 1–50 µM) .
- Flow Cytometry : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis).
- CRISPR Knockout : Validate target specificity by comparing effects in wild-type vs. EGFR/Src-knockout cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
